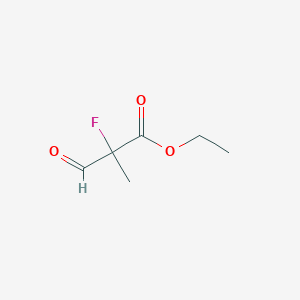
Ethyl 2-fluoro-2-methyl-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-fluoro-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C6H9FO3. It is a fluorinated ester that is used in various chemical reactions and has applications in different fields of scientific research. The compound is known for its unique chemical properties, which make it valuable in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-2-methyl-3-oxopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
Ethyl 2-fluoro-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
Ethyl 2-fluoro-2-methyl-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which ethyl 2-fluoro-2-methyl-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the molecule. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
相似化合物的比较
Ethyl 2-fluoro-2-methyl-3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 2-fluoro-3-oxopentanoate: Similar in structure but with an additional carbon in the chain.
Ethyl benzoylacetate: Contains a benzoyl group instead of a fluorine atom.
Ethyl pyruvate: Lacks the fluorine atom and has different reactivity.
The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical properties and reactivity compared to non-fluorinated analogs.
属性
CAS 编号 |
866-48-8 |
|---|---|
分子式 |
C6H9FO3 |
分子量 |
148.13 g/mol |
IUPAC 名称 |
ethyl 2-fluoro-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C6H9FO3/c1-3-10-5(9)6(2,7)4-8/h4H,3H2,1-2H3 |
InChI 键 |
ZWMOZXYIFLAQRQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
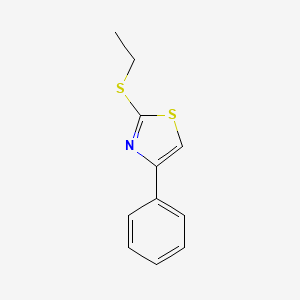
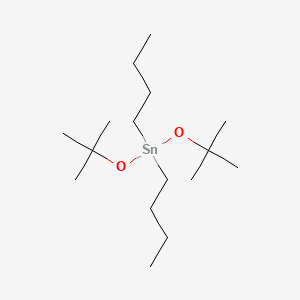
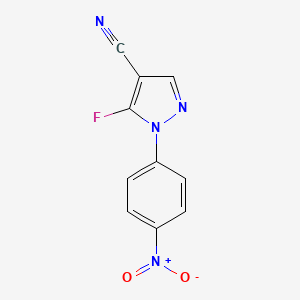
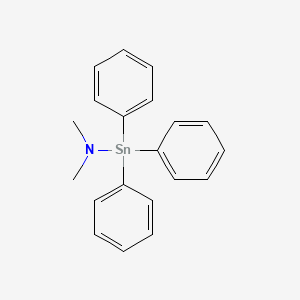
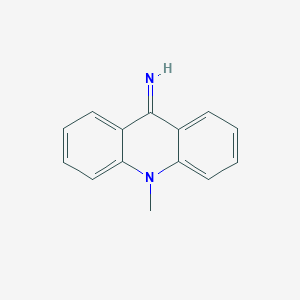
![4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol](/img/structure/B14750562.png)
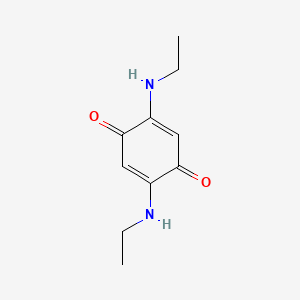
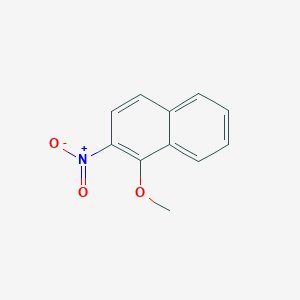

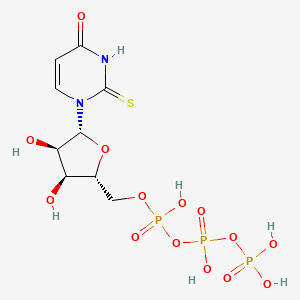

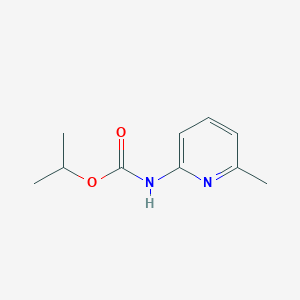
![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
